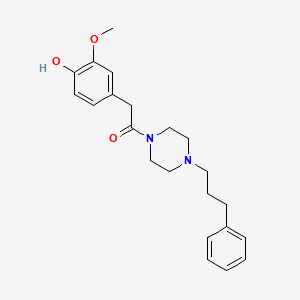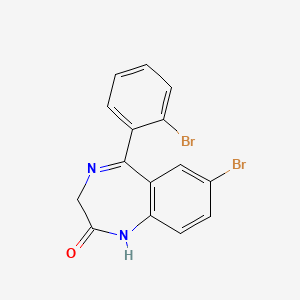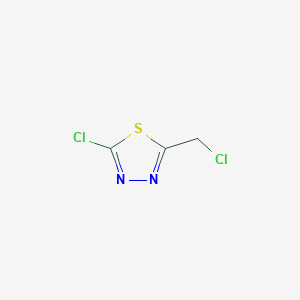
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C3H2Cl2N2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two chlorine atoms attached to the ring. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole typically involves the chlorination of 2-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a temperature range of 0°C to 50°C. The chlorination process results in the substitution of the methyl group with a chloromethyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-Chloro-5-methyl-1,3,4-thiadiazole.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity, DNA replication, and protein synthesis, resulting in antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)thiazole: Similar in structure but contains a thiazole ring instead of a thiadiazole ring.
2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of pharmaceuticals.
2-Chloro-5-(chloromethyl)benzothiazole: Contains a benzothiazole ring and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the thiadiazole ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions and its effectiveness in biological systems highlight its importance in research and industry.
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUVCSPPMPTQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617062 | |
| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65647-54-3 | |
| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


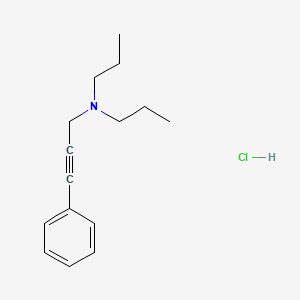


![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)
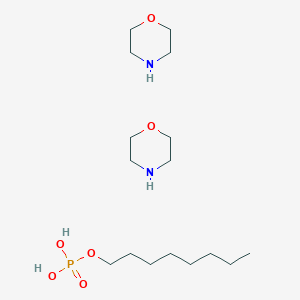
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
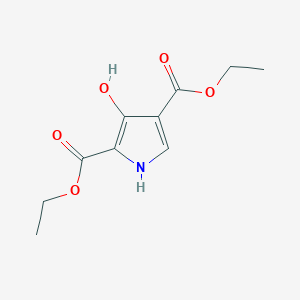
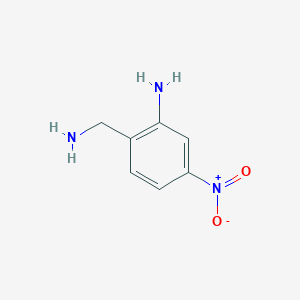
![3-[3-(4-Tert-butylphenyl)-ureido]-benzoic acid](/img/structure/B1659445.png)
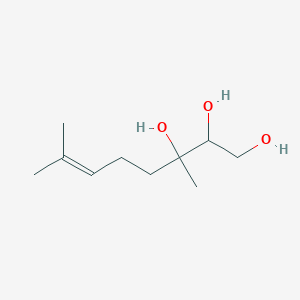
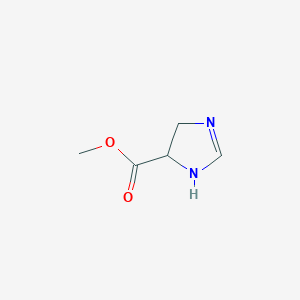
![4-[(4-Chlorobenzyl)thio]-6-phenyl-1,3,5-triazin-2-ol](/img/structure/B1659453.png)
